Leu-val-val-tyr-pro-trp-thr-gln-arg-phe
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Overview
Description
LVV-hemorphin is a decapeptide derived from the hemoglobin beta chain. It is part of the hemorphin family, which are endogenous opioid peptides produced through the proteolytic degradation of hemoglobin. LVV-hemorphin is known for its high affinity binding to mu-opioid receptors, angiotensin-converting enzyme, and insulin-regulated aminopeptidase . These interactions suggest its potential therapeutic applications in memory enhancement, blood pressure regulation, and analgesia.
Preparation Methods
Synthetic Routes and Reaction Conditions: LVV-hemorphin can be synthesized using solid-phase peptide synthesis (SPPS) with Fmoc-strategy. This method involves the stepwise addition of protected amino acids to a growing peptide chain anchored to a solid resin. The Fmoc group is removed using a base, typically piperidine, to allow the next amino acid to couple. The final peptide is cleaved from the resin and deprotected using a mixture of trifluoroacetic acid, water, and scavengers .
Industrial Production Methods: Industrial production of LVV-hemorphin involves large-scale SPPS, which is automated to ensure high yield and purity. The process includes rigorous purification steps such as high-performance liquid chromatography (HPLC) to isolate the desired peptide from by-products and impurities.
Chemical Reactions Analysis
Types of Reactions: LVV-hemorphin undergoes various chemical reactions, including:
Oxidation: This reaction can occur at the methionine residue, leading to the formation of methionine sulfoxide.
Reduction: Reduction reactions can reverse the oxidation of methionine residues.
Substitution: Amino acid residues in LVV-hemorphin can be substituted with other amino acids to create analogues with different properties.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Reducing agents like dithiothreitol.
Substitution: Amino acid derivatives and coupling reagents such as HATU or DIC in the presence of a base like DIPEA.
Major Products:
Oxidation: Methionine sulfoxide-containing peptides.
Reduction: Restored methionine-containing peptides.
Substitution: Various peptide analogues with modified amino acid sequences.
Scientific Research Applications
LVV-hemorphin has a wide range of scientific research applications:
Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.
Industry: Utilized in the development of peptide-based drugs and therapeutic agents.
Mechanism of Action
LVV-hemorphin exerts its effects by binding to specific molecular targets:
Mu-opioid receptors: This interaction mediates its analgesic effects.
Angiotensin-converting enzyme: Inhibition of this enzyme helps regulate blood pressure.
Insulin-regulated aminopeptidase: Modulation of this enzyme is linked to memory enhancement.
The binding of LVV-hemorphin to these targets involves specific interactions with key residues in the binding sites, as revealed by molecular dynamics simulations and docking studies .
Comparison with Similar Compounds
LVV-hemorphin is unique among hemorphins due to its decapeptide structure and high stability. Similar compounds include:
VV-hemorphin-7: A shorter peptide with similar opioid activity.
Hemorphin-4: A tetrapeptide with opioid-like effects.
Camel LVV-hemorphin-7: A variant with a single amino acid substitution, showing higher binding affinity and more interactions with target proteins
LVV-hemorphin stands out for its stability and broad range of interactions, making it a promising candidate for therapeutic applications.
Properties
CAS No. |
75808-66-1 |
---|---|
Molecular Formula |
C65H93N15O14 |
Molecular Weight |
1308.5 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-hydroxybutanoyl]amino]-5-oxopentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-phenylpropanoic acid |
InChI |
InChI=1S/C65H93N15O14/c1-34(2)29-43(66)55(84)77-53(36(5)6)61(90)78-52(35(3)4)60(89)75-48(30-39-21-23-41(82)24-22-39)63(92)80-28-14-20-50(80)59(88)74-47(32-40-33-71-44-18-12-11-17-42(40)44)58(87)79-54(37(7)81)62(91)73-46(25-26-51(67)83)57(86)72-45(19-13-27-70-65(68)69)56(85)76-49(64(93)94)31-38-15-9-8-10-16-38/h8-12,15-18,21-24,33-37,43,45-50,52-54,71,81-82H,13-14,19-20,25-32,66H2,1-7H3,(H2,67,83)(H,72,86)(H,73,91)(H,74,88)(H,75,89)(H,76,85)(H,77,84)(H,78,90)(H,79,87)(H,93,94)(H4,68,69,70)/t37-,43+,45+,46+,47+,48+,49+,50+,52+,53+,54+/m1/s1 |
InChI Key |
NBQSSMDPPLHNDC-GSOGOTFGSA-N |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)O)NC(=O)[C@H](CC2=CNC3=CC=CC=C32)NC(=O)[C@@H]4CCCN4C(=O)[C@H](CC5=CC=C(C=C5)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC(C)C)N)O |
Canonical SMILES |
CC(C)CC(C(=O)NC(C(C)C)C(=O)NC(C(C)C)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)N2CCCC2C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)NC(C(C)O)C(=O)NC(CCC(=O)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CC5=CC=CC=C5)C(=O)O)N |
Origin of Product |
United States |
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